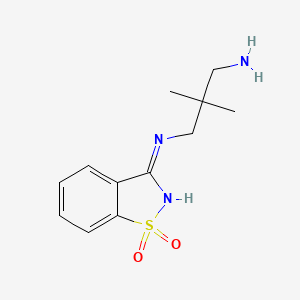

N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine

Übersicht

Beschreibung

N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Chemical Structure and Properties

The chemical formula for N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine is C12H17N3O2S . Its structure features a benzisothiazole moiety attached to a dimethylpropane diamine backbone. The presence of the dioxido group enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds derived from benzisothiazolone exhibit significant antimicrobial activity. For instance, studies have demonstrated that benzisothiazolone derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Benzisothiazolone derivatives are also noted for their antioxidant properties. The dioxido group contributes to the ability of these compounds to scavenge free radicals, which can protect cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focus of research, highlighting its potential as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of Benzisothiazolone : Initial synthesis often starts with the preparation of the benzisothiazolone core.

- Introduction of Dioxido Group : This step may involve oxidation reactions that introduce the dioxido functionality.

- Amine Coupling : Finally, the dimethylpropane diamine moiety is coupled to form the final product.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Study on Antimicrobial Efficacy

In a study published in Journal of Applied Microbiology, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Research on Antioxidant Properties

A research article in Free Radical Biology and Medicine highlighted the antioxidant capacity of benzisothiazolone derivatives. The study utilized various assays to demonstrate that this compound effectively reduced oxidative stress markers in vitro.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the 1,2-benzisothiazole core. A common approach includes coupling the benzisothiazol-3-amine derivative with a propane-1,3-diamine precursor under nucleophilic substitution conditions. For example:

Step 1: Sulfonation of the benzisothiazole moiety to introduce the dioxido group.

Step 2: Activation of the 3-position for amination via halogenation (e.g., using PCl₃ or SOCl₂).

Step 3: Coupling with 2,2-dimethylpropane-1,3-diamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .

Q. Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography: For unambiguous structural determination. Use SHELXL or SHELXT for refinement .

- Infrared Spectroscopy (IR): Peaks at ~1340 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .

Q. Advanced: How can conflicting bioactivity data across assays be systematically addressed?

Methodological Answer:

Contradictions may arise from assay conditions or compound purity. Follow these steps:

Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Assay Standardization: Control variables like pH (e.g., phosphate buffer vs. Tris-HCl) and temperature (25°C vs. 37°C) .

Stereochemical Analysis: Check for racemization or diastereomer formation via chiral HPLC or X-ray crystallography .

Dose-Response Curves: Perform IC₅₀/EC₅₀ studies to compare potency across assays .

Q. Advanced: What computational strategies model interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases or oxidoreductases). Focus on the benzisothiazole ring’s π-π stacking and hydrogen-bonding potential .

Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess binding stability over 100-ns trajectories.

Experimental Validation: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (KD) and thermodynamics .

Q. Advanced: How can steric hindrance from the 2,2-dimethyl group be mitigated during synthesis?

Methodological Answer:

The dimethyl group may hinder coupling efficiency. Strategies include:

Solvent Optimization: Use high-polarity solvents (e.g., DMSO) to improve reactant solubility.

Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) .

Stepwise Synthesis: Introduce the dimethyl group post-coupling via reductive amination (e.g., NaBH₃CN) .

Microwave-Assisted Reactions: Reduce reaction time and improve yield under controlled heating .

Q. Basic: How do solubility properties influence experimental design?

Methodological Answer:

- Solubility Profile: The compound is sparingly soluble in water due to the hydrophobic benzisothiazole core but dissolves in DMSO or DMF. Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) for bioassays .

- Aggregation Testing: Use dynamic light scattering (DLS) to detect aggregates at working concentrations.

Q. Advanced: What kinetic methods quantify target binding in vitro?

Methodological Answer:

Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip. Inject compound at varying concentrations (0.1–100 µM) to calculate association (kₐ) and dissociation (k_d) rates .

Fluorescence Quenching: Monitor tryptophan fluorescence changes upon compound binding. Fit data to a Langmuir isotherm .

Stopped-Flow Kinetics: Measure rapid binding events (ms timescale) using a Hi-Tech KinetAsyringe instrument .

Q. Advanced: How to address low crystallinity in X-ray diffraction studies?

Methodological Answer:

Crystallization Screens: Use Hampton Research Crystal Screen kits with PEGs or salts as precipitants.

Cryoprotection: Soak crystals in mother liquor with 20% glycerol before flash-cooling in liquid N₂.

Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Process data with SHELXL .

Eigenschaften

IUPAC Name |

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,7-13)8-14-11-9-5-3-4-6-10(9)18(16,17)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBIUGYTSUWBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN=C1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.